molecular formula C15H14N4O2S B2715741 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 2034334-56-8

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2715741
CAS No.: 2034334-56-8
M. Wt: 314.36
InChI Key: PTWCWYPOIZXNJC-UHFFFAOYSA-N
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Description

N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a tetrahydropyridine ring. The isoxazole-3-carboxamide moiety is substituted at the 5-position with a thiophen-2-yl group, contributing to its unique electronic and steric profile.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c20-15(12-9-13(21-18-12)14-2-1-7-22-14)17-10-4-6-19-11(8-10)3-5-16-19/h1-3,5,7,9-10H,4,6,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWCWYPOIZXNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a complex heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its antitumor, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The compound features a fused pyrazolo-pyridine ring system linked to an isoxazole carboxamide moiety. Its molecular formula is C13H12N4OC_{13}H_{12}N_4O with a molecular weight of approximately 244.26 g/mol. The structural uniqueness of this compound contributes to its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those similar to this compound. Research indicates that such compounds exhibit significant inhibitory effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor proliferation and survival, such as the BRAF(V600E) and EGFR pathways .
  • Case Study : In vitro assays demonstrated that derivatives of this compound could induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231), suggesting a potential for combination therapy with established chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well documented. This compound is hypothesized to act as a selective COX-2 inhibitor:

  • Research Findings : Compounds structurally related to this carboxamide have shown superior anti-inflammatory effects compared to traditional NSAIDs like celecoxib. In animal models, these compounds exhibited significant edema reduction percentages .

Antimicrobial Activity

Emerging evidence suggests that pyrazole derivatives possess antimicrobial properties:

  • Mechanism : The antibacterial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Study Results : Pyrazole-based compounds have been evaluated for their efficacy against various bacterial strains, showcasing promising results in inhibiting growth and biofilm formation .

Data Tables

Biological ActivityEvidenceReference
AntitumorInduces apoptosis in MCF-7 cells
Anti-inflammatorySuperior edema reduction compared to celecoxib
AntimicrobialInhibitory effects on bacterial strains

Scientific Research Applications

Structural Characteristics

The compound integrates a pyrazolo[1,5-a]pyridine core with an isoxazole moiety and a thiophene substituent. This unique configuration allows for diverse interactions with biological targets, making it a promising candidate in drug discovery.

Antiviral Properties

One of the most notable applications of this compound is its potential as an antiviral agent , particularly against the hepatitis B virus (HBV) . Research indicates that it functions as a core protein allosteric modulator (CpAM), inhibiting HBV replication by binding to the viral core protein and preventing its assembly. This mechanism has been extensively studied and highlights the compound's promise in treating viral infections.

Anti-inflammatory and Analgesic Effects

The compound has also exhibited significant anti-inflammatory and analgesic properties. Studies have shown that derivatives of isoxazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models, suggesting potential use in treating inflammatory diseases . Specifically, compounds similar to N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide have demonstrated efficacy comparable to established anti-inflammatory drugs like celecoxib and indomethacin .

Anticancer Potential

There is emerging evidence supporting the anticancer potential of this compound. It has been reported to induce cytotoxicity in various cancer cell lines, including PC-3 (prostate cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer) cells. The IC50 values indicate significant potency against these cell lines, comparable to standard chemotherapy agents like etoposide .

Synthetic Pathways

The synthesis of this compound typically involves multiple steps that allow for the modification of its structure to enhance biological activity. Key synthetic routes include:

  • Formation of the pyrazolo[1,5-a]pyridine core.
  • Introduction of the thiophene moiety.
  • Coupling with isoxazole derivatives.

These synthetic methods are crucial for obtaining the compound in a form suitable for biological testing and application.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridineStructureCore structure used for various biological activities.
Isoxazole derivativesStructureKnown for immunomodulatory effects; potential as anti-inflammatory agents.
Thiophene-containing compoundsStructureExhibits diverse biological activities including antimicrobial properties.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

  • Antiviral Activity : A study demonstrated that this compound significantly reduced HBV replication in vitro by targeting viral proteins directly.
  • Anti-inflammatory Effects : In animal models of inflammation induced by carrageenan, administration of this compound resulted in reduced paw edema comparable to traditional anti-inflammatory medications.
  • Cytotoxicity Studies : In vitro assays showed that this compound had IC50 values lower than those of many existing anticancer agents across several cancer cell lines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound’s closest structural analog, N-(4-methoxybenzyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (), shares a pyrazolo-fused bicyclic framework but differs in the following key aspects:

  • Core Ring System: The target compound contains a pyridine ring, whereas the analog features a pyrimidine ring.
  • Substituents :
    • The target compound has an isoxazole-3-carboxamide group, while the analog substitutes this with a trifluoromethyl group at position 5.
    • The analog includes a 4-methoxybenzyl group on the amide nitrogen, absent in the target compound.

Hypothetical Property Comparison (Based on Structural Analysis)

Property Target Compound Analog ()
Molecular Weight ~357.4 g/mol (estimated) ~488.5 g/mol (calculated from formula)
LogP (Lipophilicity) ~2.1 (moderate, due to thiophene and isoxazole) ~3.5 (higher, due to trifluoromethyl and methoxybenzyl)
Hydrogen-Bond Acceptors 6 (pyridine N, isoxazole O/N, amide O) 7 (pyrimidine N, trifluoromethyl, amide O)
Solubility Moderate aqueous solubility (polar isoxazole and amide) Lower solubility (lipophilic trifluoromethyl and benzyl groups)
Metabolic Stability Potentially lower (thiophene prone to oxidation) Higher (trifluoromethyl resists metabolism; methoxy group slows degradation)

Research Findings and Limitations

  • Pharmacological Data: No direct comparative efficacy or toxicity data are available in the provided sources. The analog in lacks published activity data, limiting conclusive comparisons.
  • Synthetic Accessibility : The target compound’s isoxazole ring may simplify synthesis compared to the analog’s trifluoromethylpyrimidine system, which requires specialized fluorination steps.

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